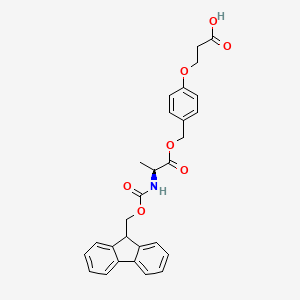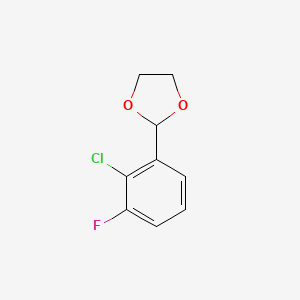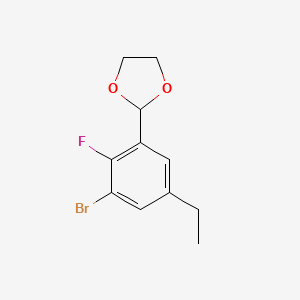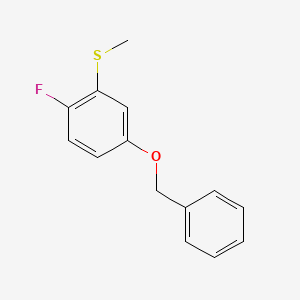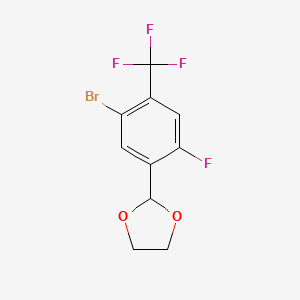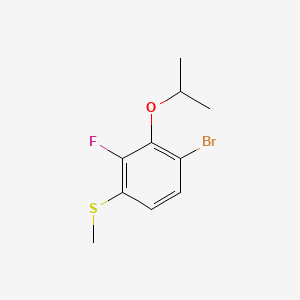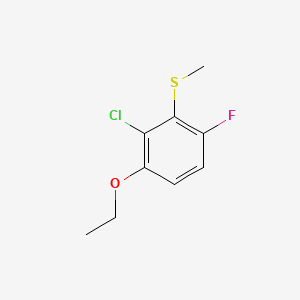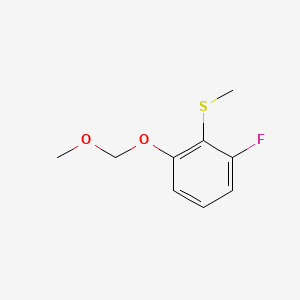
(2-Fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane” is a chemical compound with the CAS Number: 1378573-53-5 . It has a molecular weight of 172.22 and its IUPAC name is 1-fluoro-3-methoxy-2-(methylsulfanyl)benzene . The compound is stored at temperatures between 2-8°C and is in liquid form .
Molecular Structure Analysis
The InChI code for “(2-Fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane” is 1S/C8H9FOS/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“(2-Fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane” is a liquid at room temperature . It has a molecular weight of 172.22 . The compound should be stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Drug Development
This compound has potential applications in drug development due to its structural characteristics. It can be used as a building block in the synthesis of various pharmaceutical compounds. For instance, derivatives of this compound have been explored for their interactions with biological targets such as Mitogen-activated Protein Kinase 8 in humans .
Chemical Research
In chemical research, this compound serves as a versatile reagent. Its ability to introduce a methylsulfane group into other molecules makes it valuable for creating new chemical entities with potential applications in medicinal chemistry and materials science .
Biological Studies
The compound’s unique structure allows for the study of fluorine’s effects on biological systems. Fluorine atoms can significantly alter the biological activity of molecules, making this compound useful for probing the role of fluorine in biological processes .
Synthetic Chemistry
As a synthetic intermediate, this compound is used to construct more complex molecules. Its methoxymethoxy and fluoro groups are particularly useful for creating targeted modifications in other compounds, which is essential for the development of new synthetic routes .
Material Science
In material science, the compound can be used to modify the properties of materials. For example, introducing sulfur-containing groups can enhance the thermal stability or alter the electronic properties of materials .
Analytical Chemistry
This compound can be used as a standard or reference in analytical chemistry to calibrate instruments or validate analytical methods, especially in mass spectrometry or chromatography applications .
Pharmacokinetics
Researchers can use this compound to study its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these properties is crucial for the development of new drugs .
Toxicology
The compound can also be used in toxicological studies to understand its toxicity profile, which is important for assessing the safety of new chemical entities before they are further developed into therapeutic agents .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements are P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305, P351, P338).
Propriétés
IUPAC Name |
1-fluoro-3-(methoxymethoxy)-2-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2S/c1-11-6-12-8-5-3-4-7(10)9(8)13-2/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUYRIOPEKYEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C(=CC=C1)F)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

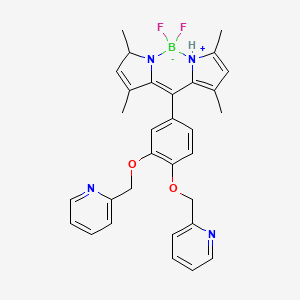

![Fmoc-L-Ser[Psi(Me,Me)Pro]-OH](/img/structure/B6286329.png)

